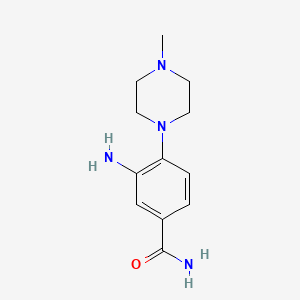

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

Descripción general

Descripción

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is an organic compound with the molecular formula C12H18N4O It is a derivative of benzamide, featuring an amino group at the third position and a 4-methyl-piperazin-1-yl group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide typically involves the following steps:

Nitration: The starting material, 4-methyl-piperazine, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting amine is then reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows it to act as an inhibitor or activator of various biological targets, influencing critical biochemical pathways. The unique functional groups present in 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide contribute to its potential efficacy in drug design.

Cancer Research

Research indicates that derivatives of this compound may exhibit potent anti-leukemic activity. For instance, studies have shown that compounds with similar structures can inhibit BCR-ABL tyrosine kinases, which are implicated in chronic myeloid leukemia. The incorporation of piperazine moieties has been linked to enhanced binding affinity and specificity towards these targets .

Enzyme Inhibition

this compound has been studied for its enzyme inhibitory properties. It shows promise against various protein kinases, including those involved in cancer progression. The mechanism of action typically involves the compound binding to the active site of the enzyme, thereby modulating its activity. Detailed studies on binding affinity and specificity are crucial for understanding its full potential as a therapeutic agent .

Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to target proteins, suggesting a favorable geometry for interaction with the active sites of enzymes. Such studies are essential for elucidating the structure-activity relationship and optimizing lead compounds for better efficacy .

Chemical Synthesis

Building Block in Organic Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis. For example, it can be transformed into nitroso or nitro derivatives through oxidation or reduced to form primary or secondary amines .

Case Studies

- Inhibition of BCR-ABL Kinase

- Antiproliferative Activity

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-4-(4-methyl-piperazin-1-yl)-benzonitrile

- 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid

Uniqueness

Compared to similar compounds, 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is unique due to its specific functional groups and their positions on the benzene ring. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Actividad Biológica

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an amine group and a piperazine moiety, which contribute to its biological properties. The unique arrangement of functional groups allows it to interact with specific molecular targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may function as an inhibitor or activator , modulating biochemical pathways that are crucial for cellular functions. Understanding its binding affinity and specificity is essential for elucidating its full mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly against BCR-ABL, a critical target in certain leukemias. Studies have reported IC50 values indicating strong inhibitory activity against both wild-type and mutant forms of BCR-ABL .

- Anticancer Properties : In vitro studies demonstrate that the compound has cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against hematological malignancies and solid tumors, showing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar compounds:

| Compound Name | Key Features | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Contains piperazine moiety | < 50 (against BCR-ABL T315I) | Potent kinase inhibitor |

| 3-Amino-4-(4-methyl-piperazin-1-yl)-benzonitrile | Lacks amide bond | > 300 (against BCR-ABL WT) | Weaker than target compound |

| 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid | Different functional groups | Not specified | Varies by structure |

This table illustrates how structural variations influence the biological activity of related compounds.

Case Studies

Several case studies have investigated the efficacy of this compound:

- BCR-ABL Inhibition : In a study evaluating multiple compounds, this compound demonstrated significant inhibition against BCR-ABL T315I mutant cells, with an IC50 value significantly lower than other tested compounds, indicating its potential as a therapeutic agent for resistant leukemia .

- Anticancer Activity : A series of experiments assessed the compound's cytotoxicity across different cancer cell lines. Results indicated that it effectively reduced cell viability at nanomolar concentrations, suggesting a robust anticancer profile .

Future Directions in Research

Further research is necessary to explore the following avenues:

- Detailed Binding Studies : Investigating the binding interactions at the molecular level will help clarify how structural features influence activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models will provide insights into its potential clinical applications.

Propiedades

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRWUAYRRTAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349578 | |

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842961-35-7 | |

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.